molecular formula C13H9ClN2O4 B8657780 Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- CAS No. 5099-06-9

Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)-

Cat. No. B8657780
CAS RN: 5099-06-9
M. Wt: 292.67 g/mol
InChI Key: WVYLJZGKLNZWTE-UHFFFAOYSA-N
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Description

Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)- is a useful research compound. Its molecular formula is C13H9ClN2O4 and its molecular weight is 292.67 g/mol. The purity is usually 95%.
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properties

CAS RN

5099-06-9

Product Name

Benzamide, N-(5-chloro-2-hydroxy-4-nitrophenyl)-

Molecular Formula

C13H9ClN2O4

Molecular Weight

292.67 g/mol

IUPAC Name

N-(5-chloro-2-hydroxy-4-nitrophenyl)benzamide

InChI

InChI=1S/C13H9ClN2O4/c14-9-6-10(12(17)7-11(9)16(19)20)15-13(18)8-4-2-1-3-5-8/h1-7,17H,(H,15,18)

InChI Key

WVYLJZGKLNZWTE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=CC(=C(C=C2O)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

188 (1 mole) g of 2-amino-4-chloro-5-nitrophenol and 79 g (1 mole) of pyridine were added to 500 ml of N-dimethylacetamide, followed by dropping 140 g (1 mole) of benzoyl chloride at about 5° C. in about 30 minutes and agitating for further 30 minutes. The resulting crystals were filtered and washed with 500 ml of methanol to obtain 260 g (yield 89%) of an isomer of exemplified compound [IV]-(1) (2-benzamido-4-chloro-5-nitrophenol). From the melting point of below 250° C. and an IR spectrum (νC=O, 1654 cm-1), this compound was found to be 2-benzamide compound.
[Compound]
Name
188
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
79 g
Type
reactant
Reaction Step One
[Compound]
Name
N-dimethylacetamide
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
140 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

In 100 ml of ethyl acetate was dissolved 40 g (210×10-3 mole) of 2-amino-4-chloro-5-nitrophenol, and 33 g of benzoyl chloride was added at room temperature and then the mixture was refluxed under heating for 2 hours. After the reaction, a solvent was distilled off under reduced pressure and the residue was recrystallized from hexane to obtain products. Yield: 60 g.
Quantity
40 g
Type
reactant
Reaction Step One
Quantity
33 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

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